Lipophilicity (XLogP3-AA) Comparison Between Target Compound and the Unsubstituted Benzoate Analog
The computed XLogP3-AA of the target compound (4.6) exceeds that of the unsubstituted benzoate analog 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate (CAS 637749-67-8, XLogP3-AA = 4.1 by analogous computation) by 0.5 log units, attributable to the additional methoxy group on the benzoyl ring [1]. Higher lipophilicity can enhance membrane permeability but may also reduce aqueous solubility; this trade-off is critical when selecting a compound for cell-based vs. biochemical assays.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.6 (PubChem computed) |
| Comparator Or Baseline | 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate (CAS 637749-67-8) – XLogP3-AA = 4.1 (PubChem computed) |
| Quantified Difference | Δ 0.5 log units higher for the target compound |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
In a screening library, a 0.5 logP difference can shift a compound between aqueous assay compatibility and membrane-permeability-favored conditions; this directly impacts hit-calling thresholds.
- [1] PubChem. (2005–2026). 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate, CID 1522937. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1522937 View Source
